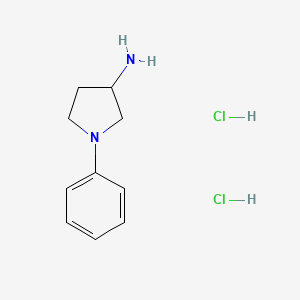

1-Phenylpyrrolidin-3-amine dihydrochloride

Description

Overview of the Pyrrolidine (B122466) Core in Contemporary Chemical Synthesis

Significance of Nitrogen Heterocycles in Modern Synthetic Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural motifs appearing in a vast array of essential molecules. researchgate.net Their importance is underscored by their widespread presence in pharmaceuticals, agrochemicals, and functional materials. nih.govopenmedicinalchemistryjournal.com In the pharmaceutical industry, an analysis of FDA-approved drugs revealed that 59% of small-molecule therapeutics contain at least one nitrogen heterocycle, highlighting their critical role in drug design. msesupplies.com These compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.com Beyond medicine, over 70% of modern agrochemicals, such as fungicides and herbicides, are based on heterocyclic structures containing nitrogen. msesupplies.com Furthermore, nitrogen heterocycles are integral to materials science, serving as precursors for conducting polymers and as ligands that enhance the selectivity and activity of catalysts in chemical reactions. nih.govnumberanalytics.com The continuous demand for novel molecules in these fields drives ongoing research into more efficient and versatile methods for synthesizing these vital chemical frameworks. nih.gov

Role of Pyrrolidine Derivatives as Versatile Building Blocks and Intermediates

Among the diverse family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated amine also known as tetrahydropyrrole, is a particularly privileged scaffold. nih.govwikipedia.org This structure is a fundamental component of many natural products, most notably the amino acids proline and hydroxyproline, as well as numerous alkaloids like nicotine. nih.govwikipedia.org Its prevalence extends to synthetic pharmaceuticals, with the pyrrolidine nucleus being one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov

The utility of pyrrolidine derivatives stems from their role as versatile chiral building blocks in asymmetric synthesis. oup.com The saturated, sp³-hybridized carbon atoms of the ring provide a three-dimensional framework that is crucial for exploring pharmacophore space effectively. nih.govresearchgate.net This structural feature allows for the creation of multiple stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov Chemists utilize pyrrolidine derivatives as scaffolds and intermediates to construct complex molecules with specific biological activities, leveraging the ring's inherent properties to guide the development of new therapeutic agents and other functional compounds. nih.govimist.maresearchgate.net

Academic Context and Fundamental Research Significance of the 1-Phenylpyrrolidin-3-amine (B101601) Scaffold

Structural Peculiarities and Intrinsic Stereochemical Considerations of the Pyrrolidine Ring

The chemical and biological properties of pyrrolidine derivatives are deeply influenced by the ring's unique structural characteristics. beilstein-journals.org Unlike its flat, aromatic counterpart, pyrrole, the five-membered pyrrolidine ring is non-planar and exists in puckered conformations, a phenomenon often described as "pseudorotation". nih.govresearchgate.net This conformational flexibility allows the ring to adopt various shapes, typically resembling an "envelope" where one atom is out of the plane of the other four. beilstein-journals.org

This three-dimensionality is a key feature in its molecular recognition and biological function. The presence of substituents on the ring can lock it into specific conformations, thereby influencing its interaction with biological targets like proteins and enzymes. nih.gov The pyrrolidine scaffold can possess up to four stereogenic carbons, potentially giving rise to sixteen different stereoisomers. nih.gov The precise spatial orientation of these substituents is critical, as different stereoisomers of a molecule can exhibit vastly different biological profiles due to enantioselective binding with chiral macromolecules. nih.govresearchgate.net This inherent stereochemical complexity makes the pyrrolidine ring a powerful tool for designing molecules with highly specific functions. rsc.org

Foundational Research Contributions within the N-Phenylpyrrolidine Chemical Space

The N-phenylpyrrolidine scaffold, which characterizes 1-Phenylpyrrolidin-3-amine, represents a specific and important region of chemical space. whiterose.ac.uknih.gov The attachment of a phenyl group directly to the ring nitrogen introduces distinct electronic and steric properties that are leveraged in various research contexts. Foundational research has explored the synthesis and properties of molecules containing this moiety. For example, the reaction of 1-isothiocyanatobenzene with pyrrolidine yields N-Phenylpyrrolidine-1-carbothioamide, demonstrating a straightforward method to create such derivatives. researchgate.net

In the context of drug discovery and chemical biology, the N-phenylpyrrolidine framework is explored as a core fragment for building larger, more complex molecules. Fragment-based drug discovery (FBDD) utilizes scaffolds like this to efficiently explore chemical space and identify lead compounds. nih.gov Research into novel phenylpyrrolidine derivatives has shown their potential for developing agents with neuroprotective effects, where the N-phenyl group is part of a larger pharmacophore designed to interact with specific biological targets. mdpi.com The systematic exploration of this chemical space, by varying substituents on both the phenyl and pyrrolidine rings, allows researchers to fine-tune molecular properties and discover novel bioactive compounds. whiterose.ac.uk

Evolution of Synthetic Strategies for Aminopyrrolidine Architectures

The synthesis of substituted pyrrolidines, particularly those bearing amine functionalities, has evolved significantly, with chemists developing a range of stereoselective and efficient methods. These strategies can be broadly categorized into two main approaches: the modification of existing chiral precursors and the de novo construction of the heterocyclic ring. mdpi.com

A prominent strategy involves using naturally occurring, enantiomerically pure compounds from the "chiral pool." Proline and 4-hydroxyproline (B1632879) are common and versatile starting materials for the synthesis of a wide spectrum of pyrrolidine-containing natural products and drugs. mdpi.comrsc.org These precursors provide a pre-made, stereochemically defined pyrrolidine core that can be chemically modified to introduce desired functionalities, such as an amino group.

For the de novo construction of the ring, the [3+2] dipolar cycloaddition of azomethine ylides stands out as a powerful and atom-economic method. acs.org This reaction allows for the direct formation of the five-membered ring with excellent control over up to four new stereogenic centers, making it highly valuable for creating stereochemically complex pyrrolidines. rsc.orgacs.org The versatility of this method has been enhanced through the development of catalytic and asymmetric variants. Other cyclization reactions of acyclic starting materials also represent a crucial pathway to optically pure pyrrolidine derivatives. mdpi.com These evolving synthetic strategies provide chemists with a robust toolkit to access diverse aminopyrrolidine architectures for research and development.

Data Tables

Table 1: Properties of 1-Phenylpyrrolidin-3-amine dihydrochloride (B599025)

| Property | Value |

|---|---|

| IUPAC Name | (S)-1-phenylpyrrolidin-3-amine dihydrochloride sigmaaldrich.com |

| CAS Number | 1909294-50-3 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 235.16 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Phenylpyrrolidin-3-amine dihydrochloride |

| 4-hydroxyproline |

| Aniracetam |

| Avanafil |

| Bepridil |

| Daclatasvir |

| Elbasvir |

| Glecaprevir |

| Grazoprevir |

| Hygrine |

| N-Phenylpyrrolidine-1-carbothioamide |

| Nicotine |

| Piracetam |

| Procyclidine |

| Proline |

| Pyrrole |

| Pyrrolidine |

| Ribavirin |

| Sofosbuvir |

| Taurine |

| Velpatasvir |

| Vildagliptin |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIQTTUTHGQEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1 Phenylpyrrolidin 3 Amine Dihydrochloride

Established Synthetic Routes and Classical Reaction Pathways

Classical approaches to racemic or achiral 1-Phenylpyrrolidin-3-amine (B101601) typically involve the construction of the pyrrolidine (B122466) ring followed by or concurrent with the introduction of the necessary functional groups. These methods prioritize efficiency and scalability for producing the core structure.

A common and direct precursor is 1-phenylpyrrolidin-3-ol . sigmaaldrich.com This compound already contains the complete carbon-nitrogen skeleton. The transformation to the desired amine is achieved through functional group interconversion, typically involving the activation of the hydroxyl group followed by nucleophilic substitution.

Another key precursor is 1-phenylpyrrolidin-3-one . This keto-pyrrolidine allows for the introduction of the C3-amine functionality through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate with an ammonia (B1221849) source, which is then reduced in situ to the primary amine.

For syntheses that build the heterocyclic ring, acyclic precursors are employed. A notable strategy begins with substituted cinnamic acids, which undergo a sequence of reactions including Michael addition and cyclization to form a succinimide (B58015) intermediate. nih.gov This succinimide is a versatile precursor that can be reduced to the corresponding pyrrolidine.

Table 1: Key Precursors and Their Transformations

| Precursor | Transformation Reaction | Resulting Intermediate/Product |

| 1-Phenylpyrrolidin-3-ol | 1. Activation (e.g., mesylation, tosylation)2. Nucleophilic substitution (e.g., with sodium azide)3. Reduction | 1-Phenylpyrrolidin-3-amine |

| 1-Phenylpyrrolidin-3-one | Reductive Amination (e.g., with NH₃/H₂/Catalyst or NaBH₃CN) | 1-Phenylpyrrolidin-3-amine |

| Substituted Cinnamic Acid | Michael Addition, Hydrolysis, Cyclization | 3-Aryl-succinimide |

| 1,4-Butanediol | Industrial reaction with ammonia | Pyrrolidine wikipedia.org |

Syntheses can be designed in a linear fashion, where each step sequentially modifies the molecule, or in a convergent manner, where different fragments are prepared separately and then combined.

The construction of the pyrrolidine ring is a cornerstone of many synthetic routes. Various cyclization strategies have been developed to afford this valuable five-membered heterocycle. organic-chemistry.org

Intramolecular Cyclization: A robust method involves the intramolecular cyclization of ω-haloamines. For instance, a linear precursor containing an amine and a leaving group (like a halide) separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an aqueous alkaline medium represents an efficient way to achieve this. organic-chemistry.org

Reductive Cyclization: A route starting from substituted succinic acids can lead to the formation of a succinimide ring by treatment with urea (B33335). nih.gov This succinimide can then be reduced using reagents like borane (B79455) in tetrahydrofuran (B95107) (THF) to yield the corresponding pyrrolidine. nih.gov

1,3-Dipolar Cycloaddition: A powerful method for constructing highly functionalized pyrrolidines is the [3+2] cycloaddition reaction. nih.gov This involves the reaction of an azomethine ylide (the 1,3-dipole), often generated in situ, with an alkene (the dipolarophile). The regio- and stereoselectivity of this reaction can be controlled by the nature of the reactants. nih.gov

Ring Contraction: Innovative methods include the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. osaka-u.ac.jpnih.gov

Functional Group Interconversion (FGI) is a critical strategy when a pre-formed pyrrolidine ring is used as the starting material. ub.eduimperial.ac.uk This approach allows for the late-stage introduction of the desired amine group at the C3 position.

A widely used FGI pathway starts from 1-phenylpyrrolidin-3-ol . sigmaaldrich.com The hydroxyl group is not a good leaving group, so it must first be converted into one. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a mesylate or tosylate ester, respectively. ub.edu These sulfonate esters are excellent leaving groups for Sₙ2 reactions.

The subsequent step involves nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃). vanderbilt.edu This reaction proceeds with inversion of stereochemistry if a chiral center is present. The resulting 3-azido-1-phenylpyrrolidine is then reduced to the target 3-amino-1-phenylpyrrolidine. This reduction can be accomplished cleanly using various methods, such as catalytic hydrogenation (H₂/Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Alternatively, starting from 1-phenylpyrrolidin-3-one , reductive amination provides a more direct route. The ketone reacts with an amine source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine or enamine, which is then reduced without isolation by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Table 2: Functional Group Interconversion (FGI) Pathways

| Starting Material | Reagent Sequence | Key Intermediate | Final Product |

| 1-Phenylpyrrolidin-3-ol | 1. MsCl, Et₃N2. NaN₃3. H₂, Pd/C or LiAlH₄ | 3-Azido-1-phenylpyrrolidine | 1-Phenylpyrrolidin-3-amine |

| 1-Phenylpyrrolidin-3-one | NH₄OAc, NaBH₃CN | Iminium ion/Enamine | 1-Phenylpyrrolidin-3-amine |

Multi-step Linear and Convergent Synthetic Sequences

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry often demands enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. This has driven the development of advanced asymmetric methods to access specific stereoisomers of 1-Phenylpyrrolidin-3-amine.

The synthesis of enantiopure 1-Phenylpyrrolidin-3-amine can be achieved by several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis.

Chiral Pool Synthesis: A common approach is to start from a readily available, inexpensive chiral molecule, such as an amino acid. For example, the synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been achieved starting from L-aspartic acid. researchgate.net The process involves condensation to form N-formyl-L-aspartic anhydride (B1165640), followed by acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine. A final debenzylation step yields the chiral aminopyrrolidine. researchgate.net N-arylation of this intermediate would lead to the desired (S)-1-Phenylpyrrolidin-3-amine.

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: Chiral 3,3-diarylpropyl amines have been synthesized with high enantioselectivity (98-99% ee) via iridium-catalyzed asymmetric hydrogenation of precursor 3,3-diarylallyl phthalimides. nih.gov A similar strategy could be adapted for pyrroline (B1223166) precursors.

Asymmetric 1,3-Dipolar Cycloaddition: The cycloaddition of azomethine ylides with alkenes can be rendered enantioselective by using chiral catalysts, often based on copper(I) or silver(I) complexes with chiral ligands. whiterose.ac.uk This method constructs the chiral pyrrolidine ring directly with high stereocontrol.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids (CPAs), have become powerful tools. nih.gov For instance, the kinetic resolution of racemic pyrrolidine precursors has been demonstrated using a chiral phosphoric acid catalyst, allowing for the isolation of enantioenriched starting material and product. whiterose.ac.uk Furthermore, one-pot sequences involving organocatalytic steps, like a Mannich/deprotection/aza-Michael reaction, have been developed to create complex dispirooxindole-pyrrolidine systems with excellent stereoselectivity. rsc.org

Table 3: Asymmetric Synthesis Strategies

| Strategy | Description | Example Catalyst/Precursor |

| Chiral Pool Synthesis | Utilizes a naturally occurring chiral molecule as the starting material. | L-Aspartic Acid researchgate.net |

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond in a prochiral precursor. | Iridium-UbaPHOX Complex nih.gov |

| Asymmetric Cycloaddition | Chiral catalyst mediates a [3+2] cycloaddition to form the chiral ring. | Copper(I) or Silver(I) with chiral phosphoramidite (B1245037) ligands whiterose.ac.uk |

| Kinetic Resolution | A chiral catalyst preferentially reacts with one enantiomer of a racemic mixture. | Chiral Phosphoric Acid (CPA), e.g., (R)-TRIP whiterose.ac.uk |

Asymmetric Synthesis Approaches Towards Enantiopure 1-Phenylpyrrolidin-3-amine Dihydrochloride

Organocatalytic Methodologies for Diastereo- and Enantiocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-catalyzed transformations. acs.org The use of small organic molecules as catalysts provides operational simplicity and low toxicity. acs.org

A notable organocatalytic strategy involves the enantioselective one-pot synthesis of various pyrrolidine core structures starting from glycine (B1666218) esters, demonstrating the versatility of this approach. acs.org Furthermore, organo-SOMO (Singly Occupied Molecular Orbital) catalysis has enabled the rapid construction of enantioenriched pyrrolidines from β-amino aldehydes and olefins through a formal [3+2] cycloaddition cascade. nih.gov This method allows for the formation of complex pyrrolidine products with high chemical efficiency and control over enantioselectivity. nih.gov The choice of substrate and catalyst antipode can be judiciously selected to yield various pyrrolidine isomers. nih.gov Cinchona alkaloid-based primary amines have also been successfully employed as organocatalysts in the asymmetric synthesis of substituted pyrrolidines, leading to high levels of enantioselection. nih.gov

The following table summarizes key findings in organocatalytic methodologies for pyrrolidine synthesis:

| Catalyst Type | Starting Materials | Key Transformation | Stereochemical Outcome |

| Proline-derived catalysts | Glycine esters | One-pot multi-reaction sequence | High enantioselectivity |

| Imidazolidinone catalysts (MacMillan catalysts) | β-amino aldehydes, olefins | SOMO-activated [3+2] cycloaddition | High enantioselectivity and diastereoselectivity |

| Cinchona alkaloid-based primary amines | Various | Asymmetric cyclization | High enantioselectivity |

Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis provides a robust platform for the synthesis of complex molecules, including pyrrolidine derivatives. These methods often exhibit high efficiency and selectivity.

Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov Through a combination of experimental and theoretical studies, it was found that modifying the catalyst structure, such as using an iron phenoxide complex, could significantly enhance the diastereoselectivity, favoring the formation of syn products. nih.gov Another powerful method involves the iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams, which then undergo cycloaddition reactions to afford pyrrolidines with good to excellent diastereoselectivity. nih.gov The steric demand of the substituent on the amide nitrogen was found to influence the degree of diastereocontrol. nih.gov

A summary of transition-metal catalyzed approaches is presented below:

| Metal Catalyst | Substrates | Reaction Type | Key Feature |

| Iron dipyrrin complexes | Aliphatic azides | C-H bond amination | High diastereoselectivity for syn products |

| Iridium complexes | Tertiary amides, lactams | Reductive azomethine ylide generation and cycloaddition | Good to excellent diastereoselectivity |

| Palladium complexes | Unsaturated halides, alkenes | Heck reaction | Formation of substituted alkenes, applicable to pyrrolidine synthesis |

Chemoenzymatic Approaches and Enzyme-Catalyzed Kinetic Resolution

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. A one-pot photoenzymatic synthesis has been developed for N-Boc-3-aminopyrrolidine, achieving high conversions and excellent enantiomeric excess. nih.gov This process integrates a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. nih.gov The kinetic resolution of racemates, such as N-Boc-3-aminopyrrolidine, using amine transaminases or hydrolases has also been reported as an effective method for obtaining enantioenriched products. nih.gov

Stereoselective Synthesis Techniques and Diastereocontrol Strategies

Achieving high stereoselectivity is a central theme in the synthesis of functionalized pyrrolidines. mdpi.com Various strategies have been developed to control the relative and absolute stereochemistry of multiple chiral centers within the pyrrolidine ring.

One approach involves the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides catalyzed by iron complexes. nih.gov The diastereoselectivity of this C-H amination reaction can be tuned by modifying the catalyst structure. nih.gov Similarly, iridium-catalyzed [3+2] cycloaddition reactions of azomethine ylides generated from amides have demonstrated high levels of regio- and diastereocontrol, influenced by the nature of the dipolarophile. nih.gov The use of chiral auxiliaries in such cycloadditions can lead to the formation of diastereo- and enantiomerically pure pyrrolidines. nih.gov Furthermore, a five-step, protecting group-free synthesis of 2,3-cis substituted hydroxy-pyrrolidines has been reported, with key steps being a chemoselective reductive amination and a stereoselective formation of a cyclic carbamate. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization of Phenylpyrrolidine Ring Systems

The functionalization of a pre-existing pyrrolidine ring is a common strategy for accessing diverse derivatives. mdpi.com A highly stereoselective route to functionalized pyrrolidines has been achieved through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. nih.govbrynmawr.edu This reaction, promoted by catalysts such as rhodium(II) carboxylate dimers, proceeds via an initial metallocarbene N-H insertion that is diverted by an intermolecular aldol (B89426) reaction. nih.govbrynmawr.edu

Another approach involves the electrochemical α-acetoxy-β-chloro derivatization of pyrrolidines, which can then be subjected to substitution with a variety of nucleophiles, including alkyl, aryl, and allyl groups, allowing for diverse functionalization at the α-position. organic-chemistry.org

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of the reactions used to synthesize pyrrolidines is crucial for optimizing existing methods and developing new ones.

Detailed Investigation of Specific Reaction Mechanisms (e.g., Nitro-Mannich, Michael Additions, Wittig, Heck Reactions)

Nitro-Mannich (Aza-Henry) Reaction: This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.govwikipedia.org It is a powerful carbon-carbon bond-forming reaction that can create up to two new chiral centers. nih.gov The mechanism begins with the formation of an imine from an aldehyde and an amine. The nitroalkane is deprotonated to form a nitronate, which then adds to the imine. nih.gov This reaction can be part of a cascade sequence, such as a nitro-Mannich/lactamization cascade, to directly form pyrrolidinone derivatives with high diastereoselectivity. nih.gov

Michael Addition: The Michael reaction is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org The mechanism involves the deprotonation of the donor to form a carbanion or enolate, which then attacks the β-carbon of the acceptor. wikipedia.orgmasterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). byjus.com The classical mechanism involves the initial nucleophilic addition of the ylide to the carbonyl group to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. lumenlearning.com This four-membered ring subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com More recent studies suggest a concerted [2+2] cycloaddition mechanism under lithium-free conditions. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the halide to a Pd(0) catalyst to form a Pd(II) complex. wikipedia.orgnumberanalytics.com The alkene then inserts into the Pd-C bond, followed by β-hydride elimination to form the substituted alkene product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

A summary of the mechanistic steps for these key reactions is provided below:

| Reaction | Step 1 | Step 2 | Step 3 | Final Product |

| Nitro-Mannich | Imine formation | Nucleophilic addition of nitronate to imine | Protonation | β-nitroamine |

| Michael Addition | Enolate/carbanion formation from donor | Conjugate addition to acceptor | Protonation | 1,5-dicarbonyl compound or similar adduct |

| Wittig Reaction | Ylide formation | Nucleophilic attack on carbonyl (forms oxaphosphetane) | Decomposition of oxaphosphetane | Alkene and phosphine (B1218219) oxide |

| Heck Reaction | Oxidative addition of halide to Pd(0) | Alkene insertion into Pd-C bond | β-Hydride elimination and reductive elimination | Substituted alkene |

Characterization and Role of Transient Intermediates in Reaction Pathways

The elucidation of reaction mechanisms in the synthesis of pyrrolidine derivatives, including structures related to 1-phenylpyrrolidin-3-amine, heavily relies on the identification and characterization of transient intermediates. These short-lived species are pivotal in understanding the reaction pathway, stereochemical outcomes, and potential side reactions. Various spectroscopic and analytical techniques are employed to study these intermediates.

In the synthesis of pyrrolidine rings through methods like the Paal-Knorr synthesis or cycloaddition reactions, intermediates such as iminium ions, enamines, and metallated species are often proposed. acs.orgresearchgate.netrsc.org For instance, in the formation of spirocyclic pyrrolidines, the initial condensation of a secondary amino acid with isatin (B1672199) leads to the formation of a transient C-N bonded intermediate that can freely rotate. Subsequent intramolecular rearrangement and dehydration generate further intermediates that dictate the final stereochemistry of the product. nih.gov

Spectroscopic methods are indispensable for probing these fleeting species. For example, in the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the presence of characteristic absorption bands in Fourier-transform infrared (FT-IR) spectra, such as those for -NH- and -NH2 groups, and the appearance or disappearance of signals in nuclear magnetic resonance (NMR) spectra, confirm the formation of hydrazide intermediates. mdpi.com Specifically, the absence of a methyl ester signal and the emergence of new peaks corresponding to hydrazide protons in ¹H NMR spectra provide clear evidence of the intermediate's formation. mdpi.com

The table below summarizes key transient intermediates identified in various pyrrolidine syntheses and the methods used for their characterization.

| Intermediate Type | Synthetic Context | Characterization Method(s) | Reference(s) |

| C-N bonded condensation product | Spirocyclic pyrrolidine synthesis | Inferred from reaction mechanism | nih.gov |

| Hydrazide derivative | N-acylhydrazone substituted pyrrolidinone synthesis | FT-IR, ¹H NMR | mdpi.com |

| Copper(II)-fluoride complex | Copper-catalyzed C-H amination for pyrrolidine synthesis | Mass Spectrometry, X-ray Crystallography | nih.gov |

| Enamine intermediate | Pyrimido[1,2-b]indazole synthesis from 1H-indazol-3-amine | Inferred from trapping experiments | researchgate.netrsc.org |

Understanding the nature and reactivity of these transient intermediates is fundamental for controlling the reaction outcome and optimizing the synthesis of complex molecules like 1-phenylpyrrolidin-3-amine dihydrochloride.

Theoretical Studies on Reaction Transition States and Energetic Profiles (e.g., Density Functional Theory applications)

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition states, and energetic landscapes of synthetic pathways leading to pyrrolidine-containing compounds. These studies complement experimental findings by offering a molecular-level understanding of the reaction dynamics that are often difficult to observe directly.

In the context of synthesizing pyrrolidine and related heterocyclic structures, DFT calculations are frequently used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface, DFT can help identify the most favorable reaction pathway among several possibilities. For instance, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT calculations have been used to compare different proposed mechanistic cycles, such as those involving Cu(I)/Cu(II) or Cu(I)/Cu(III) redox couples. nih.gov

Characterize Transition States: DFT allows for the calculation of the geometry and energy of transition states, which are the highest energy points along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity.

Predict Stereochemical Outcomes: By comparing the activation energies of different stereoisomeric transition states, it is possible to predict which diastereomer or enantiomer will be the major product. This is particularly relevant for the synthesis of substituted pyrrolidines where new stereocenters are formed.

Analyze the Role of Catalysts and Ligands: Computational studies can model the interaction of reactants with a catalyst and its surrounding ligands. For example, in the aforementioned copper-catalyzed amination, DFT studies have helped to understand how different tris(pyrazolyl)borate ligands influence the catalytic activity by affecting the ease of the Cu(I) to Cu(II) oxidation step. nih.gov

Interpret Spectroscopic Data: Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates and transition states, which can then be compared with experimental data to support their existence. nih.gov

A significant application of DFT is in comparing the feasibility of different reaction pathways. For example, in the synthesis of pyrrolidines using N-haloamide precursors, DFT calculations have shown that the use of N-fluoro amides is generally preferred over N-chloro amides due to more favorable, lower-energy reaction pathways. nih.gov

The table below provides examples of how theoretical studies have been applied to understand reactions relevant to pyrrolidine synthesis.

| Area of Study | Computational Method | Key Findings | Reference(s) |

| Mechanism of Cu-catalyzed C-H amination | DFT | N-fluoro amides lead to more favorable reaction pathways than N-chloro amides. Ligand substituents affect the Cu(I)/Cu(II) oxidation potential. | nih.gov |

| Structure-Property Correlation | Ab initio and DFT | Supported experimental spectroscopic data (IR, UV, NMR) and elucidated the electronic structure of isochroman-1-one (B1199216) derivatives containing a pyrrolidine moiety. | nih.gov |

These theoretical investigations are not merely academic exercises; they provide predictive power that can guide the design of more efficient and selective synthetic routes for complex molecules like 1-phenylpyrrolidin-3-amine dihydrochloride. By understanding the energetic profiles and the structures of key transition states, chemists can make more informed decisions about reaction conditions, catalyst choice, and substrate design.

Process Optimization and Scalability Studies in the Synthesis of 1-Phenylpyrrolidin-3-amine Dihydrochloride

The successful transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous process optimization and scalability studies. The primary goals are to enhance reaction yield and purity, improve atom economy, ensure operational safety, and minimize environmental impact, all while maintaining economic viability.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Atom Economy

The optimization of reaction conditions is a multi-parameter endeavor that involves systematically varying factors such as temperature, pressure, reaction time, catalyst loading, and solvent choice to achieve the desired outcome. For the synthesis of pyrrolidine derivatives, several key aspects are often targeted for optimization.

Catalyst and Reagent Screening: The choice of catalyst and reagents is paramount. In many modern synthetic methods for constructing the pyrrolidine ring, such as those involving cycloadditions or C-H amination, a range of catalysts and reagents are screened to identify the most effective combination. For instance, in the synthesis of spiro-pyrrolidines, different catalysts can lead to varying yields and diastereoselectivities. nih.gov

Solvent Effects: The solvent can significantly influence reaction rates and selectivity. The optimization process often involves testing a panel of solvents with different polarities and coordinating abilities.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of side products, thus reducing purity. A careful balance must be struck, and this is typically achieved through kinetic studies.

Concentration and Stoichiometry: The concentration of reactants and the stoichiometry of reagents can impact reaction kinetics and the formation of byproducts. Optimizing these factors is crucial for maximizing yield and minimizing waste.

Purification Methods: The development of efficient purification protocols, such as crystallization or chromatography, is essential for obtaining the final product with high purity. mdpi.com Recrystallization from a suitable solvent system is often the preferred method for large-scale production due to its cost-effectiveness and scalability.

The following table summarizes typical parameters that are optimized in the synthesis of complex heterocyclic compounds.

| Parameter | Objective(s) | Example from Pyrrolidine Synthesis | Reference(s) |

| Catalyst | Maximize yield and selectivity | Screening of different metal catalysts for cycloaddition reactions. | nih.gov |

| Solvent | Improve reaction rate and solubility | Testing various solvents for crystallization to improve purity. | mdpi.com |

| Temperature | Balance reaction rate and side product formation | Optimizing temperature to favor the desired product in a multi-step synthesis. | researchgate.net |

| Reaction Time | Ensure complete conversion without product degradation | Monitoring reaction progress to determine the optimal time for quenching. | mdpi.com |

Considerations for Large-Scale Synthesis and Industrial Implementation

Scaling up a chemical synthesis from the gram-scale to the kilogram- or ton-scale introduces a new set of challenges that must be addressed.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small-scale laboratory flasks can pose significant safety risks on a large scale if heat transfer is not adequately controlled. The choice of reactor design and cooling/heating systems is critical.

Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst, ensuring efficient mixing and mass transfer between phases becomes more challenging in large reactors.

Safety and Environmental Concerns: A thorough risk assessment must be conducted to identify potential hazards associated with the reagents, intermediates, and products. The environmental impact of the process, including solvent usage and waste generation, must be minimized. The principles of green chemistry are increasingly important in industrial synthesis.

Cost of Goods (CoG): The economic viability of a process is a major driver in industrial settings. The cost of raw materials, energy consumption, and waste disposal all contribute to the CoG. Process optimization aims to reduce these costs wherever possible.

Regulatory Compliance: Large-scale chemical manufacturing is subject to strict regulatory oversight. All aspects of the process, from raw material sourcing to final product specifications, must comply with relevant regulations.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analog Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of related compounds, or analogs, based on a common scaffold. In the context of 1-phenylpyrrolidin-3-amine, these techniques would be invaluable for exploring the structure-activity relationships (SAR) of this class of compounds in medicinal chemistry programs.

The general strategy involves:

Developing a Robust Core Synthesis: A reliable and high-yielding synthetic route to the 1-phenylpyrrolidin-3-amine core structure is first established. This route must be amenable to the introduction of diverse chemical functionalities.

Use of Building Blocks: A variety of building blocks are then used to introduce diversity at specific points on the molecular scaffold. For example, a library of analogs could be generated by using different substituted anilines in the initial step of the synthesis to vary the substitution pattern on the phenyl ring.

Automated or Semi-Automated Synthesis: Parallel synthesis is often carried out using automated or semi-automated platforms that allow for the simultaneous execution of many reactions in a multi-well plate format. This dramatically increases the throughput of compound synthesis.

Purification and Characterization: High-throughput purification methods, such as mass-directed preparative HPLC, are often employed to isolate the desired products from the reaction mixtures. The identity and purity of the library members are then confirmed using analytical techniques like LC-MS.

By generating a library of analogs around the 1-phenylpyrrolidin-3-amine core, researchers can systematically investigate how changes in chemical structure affect the biological activity of the compounds. This information is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Characterization of 1 Phenylpyrrolidin 3 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-Phenylpyrrolidin-3-amine (B101601) dihydrochloride (B599025), a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Please note: As experimental spectroscopic data for 1-Phenylpyrrolidin-3-amine dihydrochloride is not widely available in peer-reviewed literature, the following sections are based on predicted data and established principles of NMR spectroscopy. The chemical shifts for the dihydrochloride salt in an aqueous solvent are expected to be further downfield than the predicted values for the free base in a non-polar solvent due to the electron-withdrawing effects of the protonated amine groups.

A high-resolution ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. In the dihydrochloride salt, both the tertiary amine of the pyrrolidine (B122466) ring and the primary amino group at the 3-position are protonated, leading to significant deshielding of adjacent protons.

The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The phenyl group protons typically appear as multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region, with those closer to the electron-withdrawing nitrogen atoms shifted further downfield. The methine proton at C3 (H-3) and the methylene (B1212753) protons at C2 and C5, being adjacent to nitrogen atoms, are expected to be the most deshielded of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Phenylpyrrolidin-3-amine. (Prediction based on the free base structure; shifts for the dihydrochloride salt will be further downfield.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (ortho, H-2', H-6') | ~6.6 | Doublet |

| Phenyl H (meta, H-3', H-5') | ~7.2 | Triplet |

| Phenyl H (para, H-4') | ~6.7 | Triplet |

| Pyrrolidine H-3 | ~3.8 | Multiplet |

| Pyrrolidine H-2 | ~3.5 | Multiplet |

| Pyrrolidine H-5 | ~3.3 | Multiplet |

| Pyrrolidine H-4 | ~2.2 / ~1.9 | Multiplet |

| -NH₂ | Variable, broad | Singlet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum of 1-Phenylpyrrolidin-3-amine dihydrochloride would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbons of the phenyl ring would resonate in the aromatic region (~110-150 ppm), while the pyrrolidine ring carbons would appear in the aliphatic region (~30-60 ppm). The ipso-carbon of the phenyl ring (C-1'), attached to the nitrogen, is expected at the most downfield position among the aromatic carbons. Within the pyrrolidine ring, the carbons directly bonded to nitrogen (C2, C5, and C3) would be more deshielded than the C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenylpyrrolidin-3-amine. (Prediction based on the free base structure; shifts for the dihydrochloride salt will be further downfield.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-1' | ~147 |

| Phenyl C-2'/C-6' | ~116 |

| Phenyl C-3'/C-5' | ~129 |

| Phenyl C-4' | ~119 |

| Pyrrolidine C-2 | ~54 |

| Pyrrolidine C-5 | ~48 |

| Pyrrolidine C-3 | ~50 |

| Pyrrolidine C-4 | ~35 |

To confirm the assignments from one-dimensional NMR and fully elucidate the structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com For 1-Phenylpyrrolidin-3-amine, COSY would show correlations between adjacent protons, confirming the connectivity within the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5) and within the phenyl ring (e.g., ortho-H with meta-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. youtube.com It provides unambiguous one-bond ¹H-¹³C correlations, allowing for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., linking the proton at ~3.8 ppm to the carbon at ~50 ppm, confirming their assignment as H-3 and C-3, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. youtube.com This is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected from the ortho-protons of the phenyl ring to the C2 and C5 carbons of the pyrrolidine ring, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. For this molecule, NOESY could show spatial proximity between the ortho-protons of the phenyl ring and the H-2/H-5 protons on the pyrrolidine ring.

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula. For 1-Phenylpyrrolidin-3-amine, which has a chemical formula of C₁₀H₁₄N₂, the free base would be observed in positive ion mode as the protonated molecule, [M+H]⁺, with the formula C₁₀H₁₅N₂⁺. The theoretical exact mass of this ion can be calculated with high precision.

Table 3: High-Resolution Mass Spectrometry Data for 1-Phenylpyrrolidin-3-amine.

| Ion | Elemental Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₅N₂⁺ | 163.1235 |

An experimental HRMS measurement matching this calculated value would unequivocally confirm the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using a mass spectrometer. It is an essential tool for both confirming the identity of a compound and assessing its purity.

For 1-Phenylpyrrolidin-3-amine dihydrochloride, an LC-MS method would be developed to separate the target compound from any potential impurities, such as starting materials, byproducts, or degradation products. The mobile phase conditions, particularly pH, are critical for the analysis of amines to ensure good peak shape and retention on the column. waters.com The mass spectrometer would be set to monitor for the mass-to-charge ratio of the protonated molecule (m/z = 163.1). The presence of a single major peak in the chromatogram at the expected retention time with the correct mass-to-charge ratio would confirm the identity and high purity of the sample. The area of the main peak relative to the total area of all detected peaks provides a quantitative measure of purity.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. Through techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy, the characteristic vibrations of molecular bonds can be observed, providing a fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of 1-Phenylpyrrolidin-3-amine dihydrochloride is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. Due to the absence of a publicly available spectrum for this specific dihydrochloride salt, the analysis is based on the known spectral regions for its key structural components: the phenyl group, the pyrrolidine ring, and the amine group, as well as the effects of protonation.

The N-phenyl group would likely show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ region. The pyrrolidine ring's C-H stretching vibrations are anticipated in the 2950-2850 cm⁻¹ range. A significant feature for the dihydrochloride salt would be the broad and strong absorption in the 3000-2500 cm⁻¹ region, corresponding to the N-H stretching of the ammonium (B1175870) hydrochloride groups (both the tertiary amine in the ring and the primary amine at the 3-position). The N-H bending vibrations are expected around 1600-1500 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (Pyrrolidine) | 2950-2850 | Stretching |

| N⁺-H (Ammonium salt) | 3000-2500 | Stretching (broad) |

| C=C (Aromatic) | 1600-1450 | Stretching |

| N⁺-H (Ammonium salt) | 1600-1500 | Bending |

| C-N | 1350-1000 | Stretching |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unambiguous determination of stereochemistry and insights into intermolecular interactions that govern the crystal packing.

Determination of Absolute and Relative Stereochemistry in the Crystalline State

For a chiral molecule like 1-Phenylpyrrolidin-3-amine, determining the absolute configuration of its stereocenters is crucial. X-ray crystallography of a single crystal of an enantiomerically pure salt, such as (S)-1-Phenylpyrrolidin-3-amine dihydrochloride, can unambiguously establish its absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for a known enantiomer confirms the assigned absolute configuration. In the absence of a known stereocenter, co-crystallization with a chiral auxiliary of known absolute configuration can be employed to determine the stereochemistry of the target molecule.

The relative stereochemistry between the chiral center at the 3-position of the pyrrolidine ring and any other potential stereocenters would also be clearly defined by the relative positions of the atoms in the crystal lattice.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal structure of 1-Phenylpyrrolidin-3-amine dihydrochloride would be significantly influenced by a network of intermolecular interactions. As a dihydrochloride salt, strong hydrogen bonds are expected between the protonated amine groups (N⁺-H) and the chloride anions (Cl⁻). Specifically, both the primary amine at the 3-position and the tertiary amine within the pyrrolidine ring will act as hydrogen bond donors.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Hydrogen Bond | N⁺-H | Cl⁻ | 2.9 - 3.2 |

| Hydrogen Bond | C-H | Cl⁻ | 3.2 - 3.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |

Chromatographic Analysis for Purity and Stereoisomer Discrimination

Chromatographic methods are essential for assessing the purity of 1-Phenylpyrrolidin-3-amine dihydrochloride and for quantifying the relative amounts of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. For a primary amine like 1-Phenylpyrrolidin-3-amine, direct separation on a chiral stationary phase (CSP) is often challenging due to its lack of a strong chromophore for UV detection. Therefore, a common strategy involves pre-column derivatization with a chiral derivatizing agent or an achiral agent that introduces a chromophore.

A validated method for a similar compound, piperidin-3-amine, involves derivatization with para-toluenesulfonyl chloride (PTSC) to introduce a UV-active group nih.gov. The resulting sulfonamides can then be separated on a polysaccharide-based CSP, such as Chiralpak AD-H, using a polar organic mobile phase nih.gov. Another approach for chiral amines is derivatization with reagents like Marfey's reagent, which creates diastereomers that can be separated on a standard reversed-phase column nih.gov.

For the direct separation of underivatized aminopyrrolidine derivatives, polysaccharide-based CSPs like Chiralpak IA or Chiralcel OD-H are often effective, particularly in polar organic or normal phase modes yakhak.org. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) and a small amount of an amine modifier (like diethylamine), is critical for achieving optimal separation.

| Parameter | Typical Conditions for Chiral Amine Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine or Ethanol/Diethylamine |

| Detection | UV (often requires derivatization) or Mass Spectrometry |

| Derivatizing Agent (optional) | p-Toluenesulfonyl chloride, Marfey's reagent, etc. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively utilized for the qualitative analysis of organic compounds. In the context of the synthesis and purification of 1-Phenylpyrrolidin-3-amine dihydrochloride, TLC serves as an indispensable tool for real-time reaction monitoring and for conducting a preliminary assessment of the product's purity.

The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase, a thin layer of adsorbent material, and the mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. For a compound like 1-Phenylpyrrolidin-3-amine dihydrochloride, which possesses both a polar primary amine group and a tertiary amine within a pyrrolidine ring, as well as a non-polar phenyl group, its interaction with the stationary and mobile phases determines its retention factor (Rƒ). The Rƒ value is a critical parameter, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Reaction Monitoring

During the synthesis of 1-Phenylpyrrolidin-3-amine dihydrochloride, TLC allows for the tracking of the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at various time intervals, a chemist can visually assess the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. For instance, if the synthesis involves the reduction of a corresponding ketone precursor, the more polar amine product will typically exhibit a different Rƒ value than the less polar ketone starting material.

Preliminary Purity Assessment

Following synthesis and purification, TLC provides a swift method for evaluating the purity of 1-Phenylpyrrolidin-3-amine dihydrochloride. A pure compound should ideally appear as a single, well-defined spot on the TLC plate. The presence of multiple spots suggests the existence of impurities, which could be unreacted starting materials, by-products, or degradation products. It is important to note that while TLC is an excellent qualitative tool, it may not be sufficient for definitive purity determination, which often requires more sensitive techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stationary and Mobile Phase Selection

The choice of the stationary and mobile phases is crucial for achieving effective separation. Given the basic nature of the amine functional groups in 1-Phenylpyrrolidin-3-amine dihydrochloride, standard silica (B1680970) gel (SiO₂) is a common choice for the stationary phase. However, the strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface can lead to significant tailing of the spots. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase. 182.160.97 Alternatively, alumina (B75360) (Al₂O₃) plates can be used as the stationary phase for the separation of basic compounds. interchim.com

The mobile phase, or eluent, is selected based on the polarity of the compound. A common mobile phase for compounds of intermediate polarity like 1-Phenylpyrrolidin-3-amine dihydrochloride is a mixture of a less polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, ethanol). The ratio of these solvents can be adjusted to achieve an optimal Rƒ value, typically between 0.2 and 0.8 for good separation and visualization. libretexts.org

Visualization Techniques

Since 1-Phenylpyrrolidin-3-amine dihydrochloride is a colorless compound, visualization methods are necessary to locate the spots on the TLC plate after development. Several techniques can be employed:

Ultraviolet (UV) Light: The presence of the phenyl group allows for visualization under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.org This is a non-destructive method.

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a general, non-destructive method that can visualize many organic compounds, which will appear as brown spots. libretexts.org

Ninhydrin (B49086) Stain: As 1-Phenylpyrrolidin-3-amine dihydrochloride contains a primary amine group, ninhydrin is a highly effective and specific visualizing agent. libretexts.org Upon heating, the plate sprayed with a ninhydrin solution will reveal the amine-containing spots, typically as a purple or pink color. cymitquimica.com

Potassium Permanganate Stain: This stain is a general oxidizing agent that reacts with many organic compounds, including amines, to produce yellow-brown spots against a purple background. fiu.edu

The following table outlines a hypothetical, yet representative, set of TLC conditions for the analysis of 1-Phenylpyrrolidin-3-amine dihydrochloride.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1, v/v/v) |

| Application | 1-2 µL of a dilute solution of the compound in methanol |

| Development | In a saturated TLC chamber until the solvent front is ~1 cm from the top of the plate |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain followed by gentle heating |

| Expected Rƒ | ~0.3 - 0.5 (This is an estimated value and can vary based on exact conditions) |

Stereochemical Principles and Control in 1 Phenylpyrrolidin 3 Amine Dihydrochloride Synthesis

Fundamental Concepts of Chirality and Stereoisomerism in Pyrrolidine (B122466) Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. nih.gov In the context of drug discovery and materials science, controlling chirality is paramount, as different stereoisomers of a compound can exhibit distinct pharmacological and physical profiles. nih.govnih.gov

1-Phenylpyrrolidin-3-amine (B101601) possesses a single stereogenic center at the C3 position of the pyrrolidine ring, the carbon atom to which the amine group is attached. Due to this chiral center, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-1-Phenylpyrrolidin-3-amine

(S)-1-Phenylpyrrolidin-3-amine

These enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (rotating it in opposite directions) and their binding affinity to other chiral molecules, such as biological receptors. nih.gov The dihydrochloride (B599025) salt form does not alter the inherent chirality of the parent molecule. A mixture containing equal amounts of both enantiomers is called a racemic mixture.

If an additional substituent were introduced to the pyrrolidine ring at a different position (e.g., C4 or C5), it could create a second stereocenter. This would give rise to diastereomers. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can allow for their separation by techniques like chromatography or crystallization. The synthesis of polysubstituted pyrrolidines with multiple stereocenters presents a significant synthetic challenge, requiring methods that can control both relative (diastereo-) and absolute (enantio-) stereochemistry. nih.gov

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve angular and torsional strain. nih.govfigshare.com The ring is flexible and undergoes a continuous, low-energy interconversion between various puckered forms through a motion known as pseudorotation. researchgate.netnih.gov

The primary conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (or "half-chair," where two adjacent atoms are displaced on opposite sides of a plane formed by the other three). nih.gov For proline, a related pyrrolidine derivative, these are often described as Cγ-exo and Cγ-endo puckers, referring to the position of the C4 atom relative to the carboxyl group. nih.govaalto.fi

Methodologies for Enantioselective Synthesis

Achieving an enantiomerically pure form of 1-Phenylpyrrolidin-3-amine requires asymmetric synthesis, a set of techniques designed to produce one enantiomer in excess over the other. Key strategies include the use of chiral auxiliaries, chiral catalysts (metal-based or organic), and chiral pool synthesis. nih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

A pertinent example is the use of Oppolzer's chiral sultam in an asymmetric 1,3-dipolar cycloaddition to create a syn-substituted pyrrolidine core. acs.org In this approach, a chiral sultam is attached to an achiral dipolarophile. The bulky sultam then shields one face of the molecule, forcing the incoming dipole to add to the opposite face. This process creates the desired diastereomer with high selectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine product. acs.org Similarly, other auxiliaries derived from chiral amines have been used to control alkylation and aldol (B89426) reactions in the synthesis of pyrrolidine structures. researchgate.net

Table 1: Example of Chiral Auxiliary in Pyrrolidine Synthesis

| Reaction Type | Chiral Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Oppolzer's Camphorsultam | Diastereoselective formation of a 3,4-substituted pyrrolidine. | er up to 98:2 | acs.org |

| Alkylation | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Asymmetric benzylation of a propionylated auxiliary. | up to 84% de | researchgate.net |

Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field is broadly divided into metal catalysis and organocatalysis.

Chiral Ligands in Metal Catalysis: In this approach, a chiral organic molecule (the ligand) coordinates to a metal center to form a chiral catalyst complex. This complex then orchestrates the reaction, creating a chiral environment that favors the formation of one enantiomer of the product. Various metal/ligand systems have been developed for the synthesis of chiral pyrrolidines. nih.govorganic-chemistry.org For example, copper(I) complexes with chiral P,N-ligands have been used to catalyze asymmetric [3+2] cycloadditions, yielding highly substituted pyrrolidines with excellent regio- and enantioselectivity. acs.org Other successful systems involve rhodium, iridium, and gold catalysts paired with chiral phosphine (B1218219) or diamine ligands. organic-chemistry.orgresearchgate.netnih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules as catalysts, avoiding the need for metals. mdpi.commdpi.com Pyrrolidine-based organocatalysts, particularly those derived from the amino acid proline, are among the most successful and widely used. nih.gov Catalysts like diarylprolinol silyl (B83357) ethers can activate aldehydes and ketones by forming chiral enamine or iminium ion intermediates. researchgate.netbeilstein-journals.org These intermediates then undergo highly stereoselective reactions, such as Michael additions or α-aminations, which can be key steps in forming the 3-aminopyrrolidine (B1265635) scaffold. beilstein-journals.orgfigshare.comresearchgate.net The catalyst's structure, including the substituents on the pyrrolidine ring and the diaryl groups, is finely tuned to maximize reactivity and selectivity. mdpi.commdpi.com

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalysis Type | Catalyst/Ligand System | Reaction | Selectivity | Reference |

|---|---|---|---|---|

| Metal Catalysis | Cu(I) / Chiral P,N-Ligand | [3+2] Cycloaddition | up to >99% ee | acs.org |

| Metal Catalysis | Rh(I) / Chiral Diene Ligand | Arylation of N-tosylaldimines | High ee | organic-chemistry.org |

| Organocatalysis | Diarylprolinol Silyl Ether | Michael Addition | up to 85% ee | beilstein-journals.org |

| Organocatalysis | Proline-catalyzed | α-Amination / Reductive Amination | Good ee | figshare.comresearchgate.net |

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgmdpi.com Chiral pool synthesis utilizes these molecules as starting materials, leveraging their pre-existing stereocenters to build more complex chiral targets. mdpi.comresearchgate.net This strategy is highly effective for synthesizing pyrrolidine derivatives. nih.gov

For the synthesis of 1-Phenylpyrrolidin-3-amine, natural amino acids are ideal starting points. For example:

(S)- or (R)-Aspartic Acid: These amino acids can be converted into 3-aminopyrrolidine derivatives. A published route for analogous compounds involves the cyclization and modification of aspartic acid to form the pyrrolidinone ring, followed by further functional group manipulations to arrive at the target structure. nih.gov

(S)-Proline and (2S, 4R)-4-Hydroxyproline: Proline already contains the pyrrolidine ring. nih.gov Hydroxyproline, available in high enantiopurity, offers a convenient handle (the hydroxyl group) at the C4 position. This group can be chemically transformed or removed to access a variety of substituted pyrrolidines, including 3-amino derivatives, while retaining the original stereochemistry of the starting material. zendy.io

This approach is attractive because it often involves well-established chemical transformations and transfers the chirality from a cheap natural source to a high-value synthetic target. mdpi.com

Strategies for Diastereoselective Control in Pyrrolidine Ring Construction

The stereochemical outcome of the synthesis of 1-Phenylpyrrolidin-3-amine dihydrochloride is critically dependent on the methods employed for the construction of the pyrrolidine ring. The relative and absolute stereochemistry of the substituents on the pyrrolidine core can be controlled through various diastereoselective strategies. These strategies can be broadly categorized into substrate-controlled and reagent-controlled methods.

Substrate-Controlled Diastereoselection in Cyclization and Addition Reactions

In substrate-controlled diastereoselection, the stereochemical information is embedded within the starting material, and this inherent chirality directs the stereochemical outcome of the reaction. This approach is frequently employed in the synthesis of pyrrolidine derivatives, where the stereocenters of the starting material guide the formation of new stereocenters during cyclization or addition reactions.

One common strategy involves the use of chiral pool starting materials, such as α-amino acids, which are readily available in enantiomerically pure forms. researchgate.net For instance, the synthesis of pyrrolidine derivatives can be initiated from L-proline or other amino acids, where the existing stereocenter dictates the stereochemistry of the newly formed ring. researchgate.net In a related example, the synthesis of kainoid, a natural product containing a pyrrolidine ring, utilized a chiral amino acid derivative to control the stereochemistry during a key cyclization step. mdpi.com The inherent chirality of the starting material favored the formation of the desired 2,3-trans stereoisomer. mdpi.com

Another approach involves intramolecular reactions where the stereochemistry of a substituent on the acyclic precursor influences the facial selectivity of the ring closure. For example, in the synthesis of tetrahydropyrrolodiazepinediones, the stereochemistry of the amino acid-coupled homoallylic amino ester starting material, in conjunction with the reaction conditions, determined the diastereomeric outcome of a tandem isomerization/cyclization sequence. nih.gov This highlights how the interplay between substrate stereochemistry and reaction parameters can be manipulated to favor a specific diastereomer.

The table below summarizes examples of substrate-controlled diastereoselective synthesis of pyrrolidine derivatives, illustrating the influence of the starting material's chirality on the final product's stereochemistry.

| Starting Material | Reaction Type | Key Transformation | Diastereomeric Ratio (d.r.) | Reference |

| L-amino acid-derived homoallylic amino ester | Isomerization/Tandem Cyclization | Base-mediated intramolecular aza-Michael/lactamization | Tunable based on conditions | nih.gov |

| Tryptophan-derived precursor | Pictet-Spengler Cyclization | Diastereoselective cyclization to form a pyrroloindoline skeleton | 2:1 | mdpi.com |

| N-Cbz-L-tyrosine | Oxidative Dearomatization/Conjugate Addition | Intramolecular conjugate addition to form a substituted pyrrolidine | Exclusive formation of one diastereomer | mdpi.com |

Note: The data presented is for analogous pyrrolidine syntheses and serves to illustrate the principles of substrate-controlled diastereoselection.

Reagent-Controlled Diastereoselection through Chiral Reagent Design

A prominent example is the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction and are subsequently removed. The N-tert-butanesulfinyl group is a well-established chiral auxiliary in the synthesis of chiral amines and has been successfully employed in the diastereoselective synthesis of densely substituted pyrrolidines. acs.org In a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide, the (S)-configuration of the sulfinyl group directed the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine with high diastereoselectivity. acs.org

Chiral catalysts are also instrumental in achieving high levels of diastereoselection. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with β-phthaliminoacrylate esters have been shown to produce pyrrolidine β-amino acid derivatives with excellent diastereo- and enantioselectivities (dr >20:1). The use of a chiral ligand in conjunction with the copper catalyst is crucial for this high level of stereocontrol.

The following table provides examples of reagent-controlled diastereoselective syntheses of pyrrolidines, showcasing the effectiveness of chiral reagents in directing stereochemistry.

| Reaction Type | Chiral Reagent/Catalyst | Key Transformation | Diastereomeric Ratio (d.r.) | Reference |

| [3+2] Cycloaddition | (S)-N-tert-butanesulfinyl auxiliary | Reaction of N-tert-butanesulfinylazadiene with azomethine ylide | High | acs.org |

| Nitro-Mannich Reaction/Ring Closure | Kinetic or Thermodynamic Protonation | Formation of 2-phenyl-6-alkyl-3-aminopiperidines (related six-membered rings) | Method-dependent | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I) with chiral ligand | Reaction of azomethine ylides with β-phthaliminoacrylate esters | >20:1 |

Note: The data presented is for analogous pyrrolidine and related heterocycle syntheses and serves to illustrate the principles of reagent-controlled diastereoselection.

Advanced Methods for Stereochemical Assignment and Purity Assessment

The synthesis of a specific stereoisomer of 1-Phenylpyrrolidin-3-amine dihydrochloride necessitates reliable analytical methods to confirm the relative and absolute stereochemistry and to determine the enantiomeric and diastereomeric purity of the final product.

Spectroscopic Methods for Stereochemical Analysis (e.g., Chiral NMR Shift Reagents, Chiral HPLC)

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in the presence of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) is a powerful technique for determining the enantiomeric purity of chiral molecules, including amines. nih.gov CSAs and CSRs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. nih.govunipi.it This results in separate peaks for each enantiomer in the NMR spectrum, allowing for their quantification. For example, chiral hexa-dentate aluminum complexes have been used as chiral shift reagents for the NMR analysis of chiral amines in both polar and non-polar deuterated solvents. The interaction of the chiral amine with the aluminum complex leads to a shift in the chemical shifts of the protons adjacent to the nitrogen atom, resolving the peaks of the two enantiomers. goettingen-research-online.de

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination. The enantiomeric excess (% ee) can then be calculated by integrating the signals corresponding to each enantiomer.

The table below illustrates hypothetical NMR data for the analysis of a racemic mixture of a chiral amine in the presence of a chiral solvating agent.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSA (ppm) - Enantiomer 2 | Chemical Shift Difference (Δδ) (ppm) |

| H-α to Nitrogen | 3.50 | 3.55 | 3.60 | 0.05 |

| Aromatic Protons | 7.20-7.40 | 7.25-7.45 | 7.28-7.48 | 0.03 (average) |

Note: This data is illustrative and represents the principle of chiral NMR analysis.